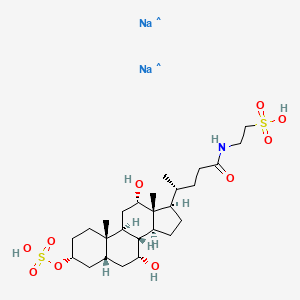

Taurocholic Acid 3-sulfate (sodium salt)

Description

BenchChem offers high-quality Taurocholic Acid 3-sulfate (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurocholic Acid 3-sulfate (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H45NNa2O10S2 |

|---|---|

Molecular Weight |

641.7 g/mol |

InChI |

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |

InChI Key |

TXKSCSXHYMDMEL-NEMAEHQESA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na] |

Origin of Product |

United States |

Overview of Bile Acid Conjugation and Sulfation Pathways in Biological Systems

Bile acids are steroidal molecules synthesized from cholesterol in the liver. oup.com They undergo extensive metabolic modifications, primarily through conjugation and sulfation, to enhance their solubility and facilitate their physiological functions and elimination. oup.comoup.com

The initial step in the modification of primary bile acids, such as cholic acid and chenodeoxycholic acid, is typically conjugation. karger.comnih.gov This process involves the amidation of the C-24 carboxyl group with an amino acid, most commonly taurine (B1682933) or glycine (B1666218). karger.comnih.gov This reaction forms conjugated bile acids like taurocholic acid and glycocholic acid. wikipedia.org

Subsequent to conjugation, bile acids can undergo sulfation. This is a crucial detoxification pathway where a sulfate (B86663) group is added to one of the hydroxyl groups on the steroid nucleus. oup.comontosight.ainih.gov The enzyme responsible for this reaction is a sulfotransferase, with SULT2A1 being a key player in bile acid sulfation. oup.comoup.com The universal sulfate donor in this biochemical reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). ontosight.ai The addition of the highly polar sulfate group significantly increases the water solubility of the bile acid. oup.comkarger.com This enhanced solubility reduces the intestinal reabsorption of the bile acid and promotes its excretion in the feces and urine. oup.comoup.com Sulfation is generally considered a protective mechanism, as it diminishes the potential toxicity of accumulating bile acids, particularly under cholestatic conditions. oup.comkarger.com

The process can be summarized in the following table:

| Step | Process | Key Molecules Involved | Outcome |

| 1 | Synthesis | Cholesterol | Primary bile acids (e.g., cholic acid) |

| 2 | Conjugation | Taurine, Glycine | Conjugated bile acids (e.g., taurocholic acid) |

| 3 | Sulfation | SULT2A1, PAPS | Sulfated conjugated bile acids (e.g., Taurocholic Acid 3-sulfate) |

Classification and Context of Sulfated Bile Acids Within the Bile Acid Pool and Steroidome

The entirety of bile acids present in the body at any given time is referred to as the bile acid pool. This pool is a complex mixture of primary bile acids synthesized in the liver, and secondary bile acids, such as deoxycholic acid and lithocholic acid, which are formed by the metabolic activities of intestinal bacteria. oup.comwikipedia.org All of these can exist in their unconjugated, conjugated, and sulfated forms.

Sulfated bile acids, including Taurocholic Acid 3-sulfate, represent a sub-fraction of the total bile acid pool. In healthy individuals, sulfated bile acids are typically a minor component of the bile acids found in bile and serum. oup.comoup.com However, their proportion significantly increases in the urine, with over 70% of urinary bile acids being sulfated, highlighting their role in elimination. oup.com The concentration of sulfated bile acids in the bile and serum can rise substantially during cholestatic liver diseases, where the normal flow of bile is impaired. oup.com This increase is an adaptive response to facilitate the removal of excess, potentially toxic bile acids. oup.com

The following table illustrates the general composition of the bile acid pool:

| Bile Acid Category | Description | Examples |

| Primary Bile Acids | Synthesized directly from cholesterol in the liver. | Cholic acid, Chenodeoxycholic acid |

| Secondary Bile Acids | Formed in the intestine by bacterial modification of primary bile acids. | Deoxycholic acid, Lithocholic acid |

| Conjugated Bile Acids | Primary or secondary bile acids linked to taurine (B1682933) or glycine (B1666218). | Taurocholic acid, Glycocholic acid |

| Sulfated Bile Acids | Bile acids with an added sulfate (B86663) group. | Taurocholic Acid 3-sulfate, Glycolithocholic acid 3-sulfate |

Historical Perspectives and Evolution of Research on Taurocholic Acid 3 Sulfate

Enzymatic Mechanisms of Bile Acid Sulfation Leading to Taurocholic Acid 3-sulfate Formation

The sulfation of bile acids, including the formation of Taurocholic Acid 3-sulfate, is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the bile acid substrate.

The primary enzyme responsible for the 3-hydroxysulfation of bile acids in humans is Sulfotransferase 2A1 (SULT2A1). oup.comoup.comnih.gov This enzyme, highly expressed in the liver and adrenal glands, plays a critical role in detoxifying bile acids by catalyzing their sulfation. nih.gov SULT2A1 is part of the SULT2 family, which sulfonates hydroxysteroids. nih.gov

Research has shown that SULT2A1 has a particular affinity for the 3-hydroxyl group of bile acids. nih.gov The efficiency of sulfation by SULT2A1 is inversely related to the number of hydroxyl groups on the bile acid molecule. umn.edutandfonline.com Consequently, the most toxic, monohydroxy bile acids like lithocholic acid are sulfated with the highest affinity, while less toxic, trihydroxy bile acids such as cholic acid have the lowest affinity. umn.edutandfonline.com This preferential sulfation of more toxic bile acids underscores the detoxifying role of SULT2A1. umn.edutandfonline.com Studies have demonstrated that under conditions of high bile acid concentration, such as in mice lacking the primary bile acid uptake transporter, the expression of SULT2A1 is dramatically increased, leading to elevated levels of sulfated bile acids like taurolithocholic acid 3-sulfate. nih.gov

| Bile Acid Substrate | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| Lithocholic Acid (LCA) | Data Not Specified | Data Not Specified | Highest Affinity |

| Chenodeoxycholic Acid (CDCA) | Data Not Specified | Data Not Specified | Lower than UDCA |

| Deoxycholic Acid (DCA) | Data Not Specified | Data Not Specified | Lower than UDCA |

| Ursodeoxycholic Acid (UDCA) | Data Not Specified | Data Not Specified | ~1.5-fold > DCA, ~9.0-fold > CDCA |

| Cholic Acid (CA) | Data Not Specified | Data Not Specified | Lowest Affinity |

Regulatory Networks Governing Taurocholic Acid 3-sulfate Synthesis

The synthesis of Taurocholic Acid 3-sulfate is tightly controlled by a network of regulatory mechanisms that modulate the activity and expression of the sulfating enzymes.

The expression of sulfotransferase genes is regulated by a complex network of transcriptional cascades. nih.govresearchgate.net This regulation ensures that the capacity for bile acid sulfation can be adjusted in response to changes in the levels of bile acids and other signaling molecules. Recent studies have also pointed towards post-transcriptional mechanisms in the regulation of bile acid metabolism. For instance, the RNA binding protein Zfp36l1 has been identified as a target of the Farnesoid X Receptor (FXR) and can influence the mRNA levels of key bile acid synthetic enzymes. researchgate.net

Several nuclear receptors act as sensors for bile acids and other endogenous and exogenous substances, playing a crucial role in regulating the genes involved in bile acid homeostasis, including sulfation. oup.comnih.gov These receptors, including FXR, PXR, CAR, and VDR, coordinate the detoxification and elimination of potentially harmful compounds. nih.govmdpi.com

Farnesoid X Receptor (FXR): As a primary bile acid sensor, FXR activation plays a central role in regulating bile acid synthesis and transport. nih.govmdpi.comnih.gov

Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR): These receptors are also involved in the transcriptional regulation of drug and bile acid metabolism. nih.govnih.govmdpi.com

Vitamin D Receptor (VDR): Activation of VDR has been shown to induce the expression of SULT2A1, thereby stimulating bile acid sulfation. nih.gov This indicates a direct link between vitamin D signaling and the capacity for bile acid detoxification.

Metabolic Fate and Excretion Pathways of Sulfated Bile Acids

Once formed, sulfated bile acids like Taurocholic Acid 3-sulfate are more water-soluble than their non-sulfated counterparts, which significantly alters their metabolic fate and facilitates their removal from the body. oup.comoup.com

Sulfation enhances both the renal and fecal excretion of bile acids. oup.comoup.com The increased water solubility of sulfated bile acids reduces their reabsorption in the intestines and kidneys. oup.com

Renal Clearance: Sulfated bile acids in the systemic circulation are efficiently filtered by the kidneys and excreted in the urine. oup.comoup.com In humans, while only a small fraction of bile acids in bile and serum are sulfated, over 70% of urinary bile acids are in their sulfated form, highlighting the efficiency of this renal elimination pathway. oup.comoup.com This urinary excretion becomes a particularly important route for bile acid removal during cholestatic conditions. physiology.org

Fecal Clearance: A majority of sulfated bile acids are not absorbed in the small intestine and pass into the large intestine. oup.comoup.com In the large intestine, gut bacteria can deconjugate and desulfate these compounds. oup.comnih.gov The released non-sulfated bile acids may then be reabsorbed to a lesser extent or excreted in the feces. oup.comoup.com This process effectively shifts the elimination of bile acids towards fecal excretion, reducing the load on the enterohepatic circulation. oup.com

Contribution to Bile Acid Homeostasis and Pool Dynamics

The sulfation of bile acids, including the formation of Taurocholic Acid 3-sulfate, is a critical metabolic pathway for maintaining bile acid homeostasis. oup.comontosight.ai While sulfation is typically a minor pathway under normal physiological conditions, its importance increases significantly in cholestatic conditions, where bile flow is impaired. nih.govhmdb.ca The addition of a sulfate group to the taurocholic acid molecule fundamentally alters its physicochemical properties, which in turn modifies its role in the enterohepatic circulation—the process of secretion from the liver, absorption in the intestine, and return to the liver. oup.comwikipedia.org

Key changes contributing to homeostasis include:

Increased Aqueous Solubility: Sulfation makes bile acids more water-soluble. nih.govkarger.com This increased polarity decreases passive membrane permeability. oup.comoup.com

Reduced Intestinal Reabsorption: Unlike their unsulfated counterparts, which are efficiently reabsorbed in the ileum, sulfated bile acids like Taurocholic Acid 3-sulfate are poorly reabsorbed from the intestinal lumen. oup.comnih.govkarger.com They are not effectively handled by the primary bile acid transporters in the ileum. oup.com This interruption of the enterohepatic circulation promotes their elimination from the body. nih.gov

Enhanced Excretion: Due to their increased solubility and decreased intestinal absorption, sulfated bile acids are more readily eliminated from the body. nih.govoup.com While a small fraction of the bile acid pool is sulfated in bile and serum in healthy humans, over 70% of bile acids found in urine are sulfated, indicating efficient renal clearance. oup.comoup.com This shift towards urinary and fecal excretion is a crucial mechanism for preventing the accumulation of potentially toxic bile acids. nih.gov

The process effectively removes bile acids from the circulating pool, helping to maintain a stable size and composition, particularly when the primary secretion pathway into the bile is compromised. nih.gov

| Property | Unsulfated Taurocholic Acid | Taurocholic Acid 3-sulfate | Physiological Consequence |

|---|---|---|---|

| Water Solubility | Moderate | High | Enhanced transport in aqueous environments (blood, urine). nih.govkarger.com |

| Intestinal Absorption | High (Active transport in ileum) | Low | Reduced return to the liver via enterohepatic circulation. oup.comoup.com |

| Primary Excretion Route | Recirculation; minor fecal loss | Fecal and Renal | Increased elimination from the body. nih.govoup.comnih.gov |

| Toxicity | Low | Reduced | Contributes to detoxification. oup.comkarger.com |

Modulatory Effects on Lipid and Cholesterol Metabolism (Mechanistic Studies)

Bile acids are central to lipid and cholesterol metabolism, primarily by facilitating the digestion and absorption of dietary fats and serving as the main pathway for cholesterol elimination from the body. hmdb.canih.gov The sulfation of these molecules introduces specific modulatory effects.

Research in rat models has demonstrated that the infusion of sulfated conjugated bile acids, including sulfated taurocholate, significantly reduces the secretion of biliary lipids—specifically phospholipids (B1166683) and cholesterol. nih.gov This finding is significant because it demonstrates an "uncoupling" of biliary lipid secretion from bile acid secretion. nih.gov Normally, the secretion of bile acids into the bile stimulates a proportional secretion of phospholipids and cholesterol, which is necessary to form mixed micelles and prevent cholesterol precipitation. nih.gov

By reducing lipid secretion, sulfated bile acids may protect liver cell membranes from the detergent (cell membrane-dissolving) properties of high concentrations of non-sulfated bile acids during cholestasis. nih.gov This reduction in the secretion of cholesterol and phospholipids was observed even at low enteral administration rates of sulfated glycolithocholic acid, a related compound. nih.gov This suggests a direct modulatory role of the sulfate group on the mechanisms governing biliary lipid output. Furthermore, sulfation increases the concentration at which bile acids form micelles, thereby reducing their ability to solubilize cholesterol and phospholipids from membranes. oup.comoup.com

Role as a Signaling Molecule and Ligand for Specific Receptors

Bile acids are not only digestive aids but also important signaling molecules that regulate gene expression by activating specific nuclear and cell surface receptors. elsevier.es The primary receptors involved in bile acid signaling are the Farnesoid X Receptor (FXR) and the G-protein-coupled receptor TGR5. mdpi.com

The role of sulfated bile acids as direct ligands for these receptors is complex and appears to be less pronounced than that of their unsulfated precursors.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a primary sensor for bile acids in the liver and intestine, regulating their synthesis and transport. researchgate.netmdpi.com The most potent endogenous ligands for FXR are primary, non-sulfated bile acids like chenodeoxycholic acid (CDCA) and cholic acid. researchgate.net While direct activation of FXR by Taurocholic Acid 3-sulfate is not well-established, there is an indirect regulatory link. The expression of the sulfotransferase enzyme SULT2A1, which produces sulfated bile acids, is itself regulated by nuclear receptors, including FXR. nih.govnih.govphysiology.org This suggests that FXR activation can enhance the detoxification of bile acids via the sulfation pathway as a protective feedback mechanism. nih.gov

TGR5 (GPBAR1): TGR5 is a cell surface receptor activated by various bile acids, with the secondary bile acid lithocholic acid (LCA) being the most potent natural agonist. nih.gov Studies have specifically investigated the interaction of a related compound, taurolithocholic acid 3-sulfate, with TGR5. nih.gov In one study, high concentrations of taurolithocholic acid 3-sulfate sodium salt were used to induce pancreatitis in mice, a process in which TGR5 activation plays a role. nih.gov However, specific data on the direct binding affinity or activation efficacy of Taurocholic Acid 3-sulfate for TGR5 is limited. The activation of TGR5 is generally associated with secondary bile acids, which are structurally different from cholic acid derivatives. mdpi.com

Physiological Adaptation and Detoxification Function of Bile Acid Sulfation

The sulfation of bile acids at the 3-hydroxy position, catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1), is a major pathway for detoxification. oup.comnih.govnih.gov This process serves as a crucial physiological adaptation to protect the liver and other tissues from the potential toxicity of accumulated bile acids, especially more hydrophobic species. oup.comnih.gov

The detoxification mechanism of sulfation is multifactorial:

Reduced Hepatotoxicity: Sulfation diminishes the inherent toxicity of bile acids. oup.comoup.com By adding a highly polar sulfate group, the molecule's ability to disrupt cell membranes is abolished. oup.comkarger.com For instance, sulfation prevents the cholestatic (bile flow-impairing) activity of bile acids like chenodeoxycholic acid and deoxycholic acid. oup.com

Enhanced Elimination: As detailed in section 3.1, sulfation dramatically increases the urinary and fecal excretion of bile acids, preventing their accumulation in the liver and systemic circulation. ontosight.ainih.govoup.com This is particularly important in liver diseases where biliary excretion is impaired. oup.com

Increased Choleretic Effect: In rat studies, sulfated bile acid metabolites were found to have a choleretic effect, meaning they increase the volume of bile flow. oup.comnih.gov This contrasts with the cholestatic effect of some of their non-sulfated counterparts. nih.gov

This detoxification pathway is highly regulated and can be induced during cholestatic liver injury, highlighting its role as an adaptive response to protect the organism. nih.gov

| Finding | Bile Acid Studied | Model/System | Reference |

|---|---|---|---|

| Sulfation significantly reduces biliary phospholipid and cholesterol secretion. | Sulfated conjugated bile acids | Rat infusion studies | nih.gov |

| Sulfated metabolites produce a choleretic effect (increased bile flow). | Sulfates of CDCA, CA, DCA | Rats | oup.com |

| Sulfation abolishes the detergent activity of bile acids against membranes. | General bile acid sulfates | Physicochemical studies | oup.comoup.com |

| Sulfation decreases intestinal absorption and increases urinary/fecal excretion. | General bile acid sulfates | Human and animal studies | nih.govoup.comnih.gov |

| SULT2A1 enzyme, which catalyzes sulfation, is regulated by nuclear receptors like FXR and PXR. | Endogenous molecules | Mouse models, Hep3B cells | nih.govphysiology.orgnih.gov |

Mechanistic Pathophysiological Implications of Taurocholic Acid 3 Sulfate in Pre Clinical Models

Accumulation and Dysregulation in Cholestatic Conditions

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of potentially toxic bile acids within the liver. The body employs several adaptive mechanisms to counteract this buildup, one of which is the increased sulfation of bile acids.

In animal models of cholestasis, such as those with a deficiency in the sodium taurocholate cotransporting polypeptide (Slc10a1/NTCP), a significant adaptive response is the enhancement of bile acid sulfation. nih.gov This detoxification pathway is crucial for mitigating the toxic effects of excessive bile acids. oup.com Studies in mice with NTCP deficiency have shown that under conditions of hypercholanemia (excess bile acids in the blood), there is an upregulation of the sulfotransferase enzyme Sult2a1, which is responsible for the 3-hydroxyl group sulfation of bile acids. nih.gov This leads to an increase in the levels of sulfated bile acids, including taurolithocholic acid-3-sulfate (a related sulfated bile acid), in the serum. nih.gov

The process of sulfation confers several protective advantages. It increases the hydrophilicity of bile acids, which in turn:

Reduces their detergent-like toxic effects on cell membranes. oup.com

Decreases their intestinal absorption, thus limiting their return to the liver via the enterohepatic circulation. oup.com

Promotes their elimination through urine and feces. oup.com

This adaptive mechanism helps to control the size and toxicity of the bile acid pool during periods of bile acid overload, thereby protecting the liver from further injury. nih.gov

While sulfation is primarily a detoxification pathway, the accumulation of sulfated bile acids, including potentially taurocholic acid 3-sulfate, can still influence cellular functions. In experimental systems using cultured rat hepatocytes, the related hydrophobic bile acid taurolithocholic acid-3-sulfate (TLCS) has been shown to induce insulin (B600854) resistance. nih.gov This effect was observed at the level of the insulin receptor and downstream signaling pathways, including phosphoinositide 3-kinase (PI 3-kinase) and protein kinase B (PKB). nih.gov The study suggested that the retention of hydrophobic bile acids during cholestasis could contribute to hepatic insulin resistance. nih.gov

Research on biliary epithelial cells has shown that different bile acids exert varied effects depending on their hydrophobicity. While the direct effects of taurocholic acid 3-sulfate on these cells are not extensively detailed in the provided search results, studies on its precursor, taurocholic acid (TC), show it can stimulate the secretion of inflammatory cytokines like monocyte chemotactic protein-1 (MCP-1) and interleukin-6 (IL-6). nih.gov Hydrophobic bile acids, in general, have been found to be cytotoxic and can induce apoptosis in biliary epithelial cells at high concentrations. nih.gov

Involvement in Organ-Specific Injury Models

The pathophysiological implications of taurocholic acid 3-sulfate have been investigated in preclinical models of organ-specific injury, particularly in the pancreas and liver.

Taurolithocholic acid 3-sulfate (TLCS), a structurally similar sulfated bile acid, is frequently used in experimental models to induce acute pancreatitis. mdpi.comfrontiersin.orgnih.gov Retrograde infusion of bile acids into the pancreatic duct of mice is a common method to replicate the events that are thought to initiate clinical biliary pancreatitis. nih.gov

The mechanisms by which these bile acids induce pancreatic acinar cell injury involve both their detergent properties and specific cellular signaling events. These include:

Calcium Signaling: TLCS is known to initiate intracellular calcium transients, leading to a sustained increase in cytosolic calcium. nih.govnih.gov This calcium overload can trigger mitochondrial depolarization and subsequent acinar cell necrosis. nih.govnih.gov

Enzyme Activation: The pathological increase in intracellular calcium can lead to the premature activation of digestive zymogens within the acinar cells, a critical event in the pathogenesis of acute pancreatitis. nih.gov

Interestingly, the effect of TLCS can vary depending on the specific model of pancreatitis. While it aggravates L-arginine-induced pancreatitis, it has been observed to decrease the severity in a bile duct and pancreatic duct ligation model. mdpi.com This suggests that its effects may be context-dependent and potentially interact with other signaling pathways, such as the cholecystokinin (B1591339) (CCK) receptor pathway. mdpi.com

| Model | Compound | Observed Effect on Pancreatitis Severity | Reference |

| Caerulein-induced | Taurolithocholic acid 3-sulfate (TLCS) | Decreased | mdpi.com |

| L-arginine-induced | Taurolithocholic acid 3-sulfate (TLCS) | Increased | mdpi.com |

| Bile and Pancreatic Duct Ligation | Taurolithocholic acid 3-sulfate (TLCS) | Decreased | mdpi.com |

The role of the unsulfated precursor, taurocholic acid (TC), in liver injury and fibrosis is more extensively documented than that of its sulfated form. In bile duct ligation (BDL) models, a condition of obstructive cholestasis, the accumulation of bile acids, including TC, is a key driver of liver injury. sunyempire.eduresearchgate.net In BDL rats, TC administration has been shown to prevent certain forms of biliary damage, such as that induced by hepatic artery ligation, by upregulating vascular endothelial growth factor-A (VEGF-A). nih.govresearchgate.net

The Mdr2-/- (multidrug resistance protein 2 knockout) mouse is a model for primary sclerosing cholangitis, characterized by chronic inflammation, ductular proliferation, and fibrosis. nih.govnih.govmdpi.com In these mice, feeding with TC can exacerbate liver fibrosis through the activation of ERK1/2 signaling. nih.gov However, TC can also have protective effects, such as stimulating biliary hyperplasia. nih.gov

While direct evidence for the role of taurocholic acid 3-sulfate in these specific liver injury models is limited in the provided search results, the process of sulfation itself is considered a protective mechanism against the very liver damage that its precursors can promote. oup.com The enhanced sulfation observed in cholestatic conditions serves to detoxify the accumulating bile acids and limit their damaging effects. nih.gov

| Experimental Model | Compound Studied | Key Findings Related to Liver Injury/Fibrosis | Reference(s) |

| Bile Duct Ligation (BDL) | Taurocholic Acid (TC) | Prevents hepatic artery ligation-induced biliary damage by upregulating VEGF-A. | nih.gov |

| Mdr2-/- Mouse | Taurocholic Acid (TC) | Can trigger liver fibrosis through ERK1/2 signaling; also stimulates biliary proliferation. | nih.gov |

| Slc10a1-/- Mouse | General Sulfated Bile Acids | Increased sulfation is an adaptive response to detoxify and eliminate excess bile acids. | nih.gov |

Interactions with the Gut Microbiota and Influence on Intestinal Environment

The gut microbiota plays a critical role in the metabolism of bile acids. While the direct interaction of taurocholic acid 3-sulfate with the gut microbiota is not well-defined in the provided results, the metabolism of its precursor, taurocholic acid, is known to be significantly influenced by gut bacteria. nih.govresearchgate.netillinois.edu

Gut microbes can deconjugate taurocholic acid, separating the taurine (B1682933) molecule from the cholic acid steroid core. researchgate.net The released taurine can be further metabolized by certain bacteria to produce hydrogen sulfide (B99878) (H₂S), a genotoxic compound. nih.govresearchgate.net The remaining cholic acid can be converted by other bacteria into the secondary bile acid deoxycholic acid (DCA), which is considered a tumor promoter. nih.govresearchgate.net

Diet plays a significant role in shaping both the gut microbiota and the bile acid pool. Diets high in animal protein and fat can increase the secretion of taurocholic acid, thereby selecting for gut microbes capable of its metabolism and potentially increasing the production of harmful metabolites like H₂S and DCA. nih.govillinois.edunih.gov

While sulfation generally reduces the intestinal absorption of bile acids, the fate of taurocholic acid 3-sulfate in the intestinal lumen and its specific interactions with the microbial community require further investigation. It is plausible that the sulfate (B86663) group could be removed by bacterial sulfatases, releasing taurocholic acid for further microbial metabolism. Dysbiosis of the gut microbiota has been associated with altered bile acid profiles, including an increase in sulfated bile acids in certain inflammatory conditions, although the direct causative role of taurocholic acid 3-sulfate in this context is not yet clear. nih.govnih.gov

Microbial Transformation and Secondary Metabolite Formation (e.g., Hydrogen Sulfide, Deoxycholic Acid)

In the gastrointestinal tract, sulfated bile acids such as Taurocholic Acid 3-sulfate undergo significant biotransformation by the resident gut microbiota. A key initial step is the removal of the sulfate group, a process known as desulfation. Research has shown that certain anaerobic bacteria, particularly strains of Clostridium, possess bile salt sulfatase activity. nih.govasm.org This enzymatic action specifically targets and hydrolyzes the 3α-sulfate ester, converting Taurocholic Acid 3-sulfate back to its parent compound, Taurocholic Acid (TCA). nih.govasm.org Microbial desulfation is a critical gateway step, as it enhances the reabsorption of the bile acid and makes the molecule available for further bacterial metabolism. nih.govcancerbiomed.org

Once desulfated to TCA, the molecule becomes a substrate for a cascade of further microbial enzymatic reactions. The taurine conjugate can be cleaved by bacteria expressing bile salt hydrolases (BSHs), releasing cholic acid and taurine. nih.govresearchgate.net The liberated taurine can then be metabolized by taurine-respiring bacteria, such as Bilophila wadsworthia, to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with genotoxic potential. researchgate.netnih.gov

Simultaneously, the released cholic acid can be acted upon by other members of the gut microbiota. Specific bacteria, notably Clostridium scindens, possess 7α-dehydroxylating enzymes that convert cholic acid into the secondary bile acid deoxycholic acid (DCA), a compound considered a tumor promoter. researchgate.netnih.gov This multi-step microbial transformation highlights a complex interplay where the initial host-produced sulfated bile acid is sequentially modified by different bacterial species, leading to the formation of potent secondary metabolites. nih.govnih.gov

Table 1: Microbial Transformation of Taurocholic Acid and Formation of Key Secondary Metabolites

| Step | Initial Substrate | Key Microbial Enzyme/Group | Product(s) | Example Organism |

|---|---|---|---|---|

| 1. Desulfation | Taurocholic Acid 3-sulfate | Bile Salt Sulfatase | Taurocholic Acid | Clostridium sp. nih.govasm.org |

| 2. Deconjugation | Taurocholic Acid | Bile Salt Hydrolase (BSH) | Cholic Acid + Taurine | Lactobacillus, Bifidobacterium cancerbiomed.org |

| 3. H₂S Production | Taurine | Taurine Respiration | Hydrogen Sulfide (H₂S) | Bilophila wadsworthia researchgate.netnih.gov |

Impact on Gut Microbiome Composition and Function

Bile acids are recognized as major regulators of the gut microbiome's structure and function, primarily due to their antimicrobial properties which can disrupt bacterial membranes. nih.govresearchgate.net The biotransformation of Taurocholic Acid 3-sulfate has a direct influence on the composition of the intestinal bile acid pool, which in turn shapes the microbial landscape. nih.govnih.gov

Increased secretion of bile acids, particularly taurine-conjugated forms like TCA resulting from the desulfation of Taurocholic Acid 3-sulfate, can select for specific microbial populations capable of tolerating and metabolizing these compounds. nih.govnih.gov For instance, the availability of TCA can create a favorable niche for bacteria that possess bile salt hydrolases, such as certain species of Bacteroides, Clostridium, and Lactobacillus. nih.gov

Furthermore, the generation of secondary metabolites from TCA metabolism, such as deoxycholic acid and hydrogen sulfide, exerts additional selective pressure on the gut microbiota. nih.gov This process can influence the relative abundance of different bacterial phyla. For example, diets high in saturated fat and animal protein, which increase the levels of TCA, are associated with a microbial environment conducive to the growth of TCA-metabolizing bacteria like Bilophila wadsworthia. nih.govnih.gov Therefore, the presence and microbial processing of Taurocholic Acid 3-sulfate and its metabolites are integral to the dynamic relationship between the host's bile acid pool and the composition of the gut microbiota. nih.govscispace.com

Immunomodulatory and Anti-inflammatory Effects in Research Models

While direct studies on Taurocholic Acid 3-sulfate are limited, research on its parent compound, Taurocholic Acid (TCA), has revealed significant immunomodulatory and anti-inflammatory properties in various pre-clinical models.

Regulation of Inflammatory Mediators and Cellular Responses (e.g., TNF-α, IL-1β)

TCA has demonstrated the ability to regulate key inflammatory pathways and reduce the expression of pro-inflammatory cytokines. In studies involving mouse macrophage cell lines (RAW 264.7), gingival fibroblasts, and oral squamous cell carcinoma cells, TCA has been shown to considerably lower the expression of inflammatory mediators. nih.govnih.gov Specifically, it can reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) that are induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.govnih.gov

The mechanism of this anti-inflammatory action has been linked to the inhibition of key signaling pathways. For example, TCA has been observed to block the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.gov By modulating the gene and protein expression of cytokines like TNF-α and IL-1β, TCA can exert a dampening effect on the cellular inflammatory response. nih.gov

Table 2: Summary of Taurocholic Acid's Effects on Inflammatory Mediators in Pre-clinical Models

| Model System | Inflammatory Stimulus | Measured Mediator | Observed Effect |

|---|---|---|---|

| Mouse Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant Inhibition nih.gov |

| Mouse Macrophages (RAW 264.7) | Sterile-filtered human saliva | IL-1α, IL-1β, IL-6 | Lowered Expression nih.gov |

| Human Gingival Fibroblasts | IL-1β and TNF-α | IL-1β, IL-6, IL-8 | Reduced Expression nih.gov |

| Human Oral Squamous Carcinoma Cells (HSC-2) | IL-1β and TNF-α | IL-1β, IL-6, IL-8 | Reduced Expression nih.gov |

Investigation in Zebrafish and Macrophage Models

The anti-inflammatory properties of TCA have been specifically investigated and confirmed in zebrafish and macrophage models. nih.govnih.govresearchgate.net In a transgenic zebrafish model where inflammation is induced by LPS, TCA was identified as a potent anti-inflammatory agent. nih.gov It was shown to significantly inhibit the recruitment and aggregation of macrophages to the site of inflammation. nih.govnih.gov

These in-vivo findings in zebrafish were corroborated by in-vitro experiments using the mouse macrophage cell line RAW264.7. nih.gov In this model, TCA treatment markedly inhibited the LPS-stimulated secretion of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6. nih.gov Further investigation into the mechanism suggests that these anti-inflammatory effects may be mediated through the upregulation of the farnesoid X receptor (FXR), a nuclear receptor known to play a key role in regulating bile acid and inflammatory pathways. nih.gov These studies, utilizing both in-vivo zebrafish and in-vitro macrophage models, collectively establish TCA as a significant modulator of innate immune responses. nih.govnih.gov

Advanced Methodologies for Research on Taurocholic Acid 3 Sulfate

Analytical Chemistry Techniques for Quantification and Structural Elucidation

The accurate measurement and characterization of TCA-3S in biological matrices are fundamental to understanding its physiological and pathological significance. A range of powerful analytical techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of bile acids, including their sulfated conjugates like TCA-3S, in various biological samples such as plasma, urine, and cell lysates. springernature.comnih.govnih.gov This is largely due to the method's high sensitivity, specificity, and ability to distinguish between structurally similar bile acid isomers. nih.govnih.govfrontiersin.org Ultra-performance liquid chromatography (UPLC), a refinement of HPLC, offers even greater resolution and speed, allowing for the separation and detection of over 30 individual bile acids in a short timeframe. waters.commdpi.com

In a typical LC-MS/MS workflow for TCA-3S, the compound is first separated from other bile acids on a reverse-phase column. nih.govnih.gov Subsequently, it is ionized, usually via negative electrospray ionization (ESI), and detected by monitoring specific mass-to-charge ratio (m/z) transitions. nih.govnih.gov For taurine-conjugated bile acids like TCA-3S, a characteristic fragment ion with an m/z of 80 is often monitored. nih.govthermofisher.com This targeted approach, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for accurate quantification, even at low concentrations. nih.govnih.gov The development of these methods has been crucial for studying the role of sulfation in bile acid detoxification and elimination, particularly in cholestatic conditions. nih.govcapes.gov.br

| Parameter | Description | Common Approach | Significance |

|---|---|---|---|

| Chromatographic Separation | Separation of TCA-3S from other bile acids and matrix components. | Reverse-phase UPLC/HPLC with C18 columns. mdpi.comnih.gov | Crucial for resolving isomers and reducing ion suppression. |

| Ionization | Generation of gas-phase ions for mass analysis. | Negative Electrospray Ionization (ESI-). nih.govnih.gov | Highly efficient for acidic molecules like bile acids. |

| Mass Analysis | Detection and quantification based on mass-to-charge ratio. | Tandem Mass Spectrometry (MS/MS). thermofisher.comnih.gov | Provides high selectivity and sensitivity. |

| Detection Mode | Specific ion transitions monitored for quantification. | Multiple Reaction Monitoring (MRM). nih.govnih.gov | Ensures accurate and precise quantification. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of bile acids and their conjugates. ontosight.ai While less sensitive than mass spectrometry, NMR provides detailed information about the molecular structure and conformation of these molecules in solution. ontosight.airesearchgate.net For instance, 1H-NMR has been used to study the aggregation behavior of taurine-conjugated bile salts by observing changes in the chemical shifts of specific protons upon micelle formation. nih.gov

Although direct NMR data specifically for Taurocholic Acid 3-sulfate is not extensively detailed in the provided search results, the principles of applying NMR to related sulfated bile acids are established. nih.gov Such studies can reveal how sulfation at the 3-position influences the molecule's aggregation properties and its interactions with other molecules, which is critical for understanding its biological function. nih.gov

Beyond the widely used LC-MS/MS, other chromatographic techniques have been developed for the separation of sulfated bile acids. Early work demonstrated the separation of 3-sulfates of various bile acid conjugates, including tauro-conjugates, using high-performance liquid chromatography with UV detection. nih.gov Additionally, thin-layer chromatography (TLC) has been employed for the separation of individual monosulfated bile acid conjugates. osti.gov While these methods may not offer the same level of sensitivity and specificity as LC-MS/MS, they can be valuable for specific applications and for providing complementary information.

In Vivo Animal Models for Comprehensive Systemic Analysis

Genetically Modified Models (e.g., Sortilin 1 Knockout, Slc10a1 Deficient Mice)

Genetically modified animal models have provided significant insights into the pathways of bile acid metabolism and detoxification, including the role of Taurocholic Acid 3-sulfate.

Sortilin 1 (Sort1) Knockout Mice: Studies using Sortilin 1 knockout (Sort1 KO) mice have revealed a role for this intracellular trafficking receptor in hepatic bile acid detoxification. nih.gov Following bile duct ligation (BDL), a surgical model of cholestasis, Sort1 KO mice exhibit attenuated liver injury. nih.gov While plasma levels of Taurocholic Acid 3-sulfate are elevated in both wild-type and Sort1 KO mice 6 hours after BDL, they are significantly more elevated in the Sort1 KO mice 24 hours post-surgery. nih.govcaymanchem.com This suggests that the loss of Sort1 function enhances the sulfation of taurocholic acid as a protective mechanism against the accumulation of more toxic bile acids. nih.gov Unbiased quantitative proteomics has shown that Sort1 KO mice have increased levels of hepatic bile acid sulfotransferase 2A1, the enzyme responsible for this detoxification step. nih.gov

Slc10a1 Deficient Mice: Mice lacking the Slc10a1 gene, which encodes the sodium taurocholate cotransporting polypeptide (NTCP), serve as a model for NTCP deficiency in humans. nih.govnih.gov This deficiency leads to hypercholanemia, or elevated bile acids in the blood. nih.gov In these Slc10a1−/− mice, the body adapts by significantly enhancing bile acid detoxification pathways, most notably sulfation. nih.govnih.gov Liver mRNA profiling reveals a dramatic increase in members of the sulfotransferase (SULT) family. nih.govnih.gov Consequently, levels of specific sulfated bile acids, such as taurolithocholic acid 3-sulfate, are significantly increased in the liver, serum, and urine of these mice. nih.gov This enhanced sulfation is considered a major adaptive mechanism for detoxifying and eliminating excess bile acids when their primary hepatic uptake transporter is absent. nih.gov

| Model | Key Gene | Primary Phenotype Related to Bile Acids | Finding on Sulfated Bile Acids | Reference |

| Sortilin 1 KO | Sort1 | Attenuated liver injury after BDL | Plasma Taurocholic Acid 3-sulfate is ~5-fold higher 24h after BDL compared to wild-type. | nih.gov |

| Slc10a1 KO | Slc10a1 | Hypercholanemia (elevated serum bile acids) | Enhanced bile acid sulfation is a major detoxification mechanism; increased levels of sulfated bile acids (e.g., TLCA-3-sulfate) in liver, serum, and urine. | nih.govnih.gov |

Pharmacological and Surgical Induction Models (e.g., Bile Duct Ligation, Pancreatitis Induction)

Bile Duct Ligation (BDL): The surgical procedure of bile duct ligation in rodents is a widely used experimental model to study obstructive cholestasis. This model mimics the effects of a physical blockage of the bile duct, leading to the accumulation of bile acids in the liver and systemic circulation. nih.govnih.gov Studies have shown that following BDL in mice, the concentrations of bile acids in both the liver and serum increase dramatically within hours. sunyempire.edu Specifically, plasma levels of Taurocholic Acid 3-sulfate are elevated in mice after BDL, indicating that sulfation is an active pathway for bile acid detoxification under cholestatic conditions. nih.govcaymanchem.com The hepatic transport system for sulfated bile acids appears to be more easily impaired by cholestasis compared to that for nonsulfated bile acids. nih.gov

Pancreatitis Induction: Acute pancreatitis can be experimentally induced in animal models by the retrograde infusion of bile salts into the pancreatic duct. frontiersin.orge-ce.org Sodium taurocholate is a commonly used agent for this purpose in rats and mice, as it effectively reproduces the inflammatory events seen in clinical biliary pancreatitis. e-ce.orgnih.gov While taurocholic acid itself is used to induce the injury, and other sulfated bile acids like taurolithocholic acid 3-sulfate have also been used in these models, the specific changes in the levels of Taurocholic Acid 3-sulfate during the course of induced pancreatitis are not as extensively detailed. frontiersin.orgnih.gov These models are crucial for investigating the mechanisms of bile acid-induced pancreatic acinar cell injury. nih.gov

Comparative Animal Models for Cross-Species Extrapolation (e.g., Zebrafish, Grouper)

Zebrafish (Danio rerio): The zebrafish has emerged as a valuable vertebrate model for studying inflammation and drug discovery. nih.govacs.org While direct studies on Taurocholic Acid 3-sulfate are limited, research on its precursor, taurocholic acid (TCA), has demonstrated its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated zebrafish models. nih.govresearchgate.net In these studies, TCA was identified as a major active molecule that significantly inhibits LPS-induced macrophage recruitment and the secretion of proinflammatory cytokines. nih.govnih.gov These findings in a non-mammalian vertebrate provide a comparative perspective on the biological activities of bile acids and highlight the potential of the zebrafish model for high-throughput screening of compounds that modulate bile acid signaling pathways. nih.govresearchgate.net

Omics Approaches in Taurocholic Acid 3-sulfate Research

Metabolomics Profiling of Bile Acid Species in Biological Samples

Metabolomics, particularly targeted metabolomics, has become a powerful tool for analyzing the complex profiles of bile acids in various biological fluids. nih.gov Using techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), researchers can precisely identify and quantify a wide array of bile acid species, including sulfated conjugates like Taurocholic Acid 3-sulfate. nih.gov

Transcriptomics and Proteomics in Response to Taurocholic Acid 3-sulfate

Transcriptomics and proteomics are powerful high-throughput technologies used to investigate the molecular responses of biological systems to specific compounds. In the context of sulfated bile acids like Taurocholic Acid 3-sulfate, these methodologies provide a comprehensive view of the changes in gene expression and protein profiles, respectively, revealing the cellular pathways and regulatory networks affected.

Research involving hypercholanemia (abnormally high concentrations of bile acids in the blood) in mouse models has provided significant insights into the transcriptomic and proteomic shifts associated with increased levels of sulfated bile acids, including a related compound, taurolithocholic acid 3-sulfate (TLCA-3S). In studies of mice deficient in the sodium taurocholate cotransporting polypeptide (Slc10a1), which results in elevated bile acid levels, transcriptomic analysis of the liver revealed dramatic changes in gene expression. nih.gov The most significantly upregulated genes belonged to the sulfotransferase (SULT) family, which is responsible for the sulfation of bile acids—a key detoxification pathway. nih.gov

One particular gene, Sult2a1, showed a more than 1000-fold increase in expression in the livers of these mice. nih.gov This gene encodes for the sulfotransferase SULT2A1, which plays a crucial role in the 3-hydroxyl group sulfation of bile acids. nih.gov This transcriptomic finding was subsequently confirmed at the protein level using proteomics techniques. Western blotting, a method for detecting specific proteins, demonstrated a corresponding dramatic increase in the SULT2A1 protein in the liver tissue of the mice. nih.gov These findings indicate that an excess of bile acids triggers a significant upregulation of the sulfation machinery at both the gene and protein level to enhance their detoxification and elimination. nih.gov

The table below summarizes the key molecular changes observed in response to elevated bile acid levels, which includes the increased formation of sulfated conjugates.

| Molecule Type | Specific Molecule | Observed Change | Technique Used | Biological Role |

| Transcript (mRNA) | Sult2a1 | >1000-fold increase | RNA-Seq, qPCR | Encodes the SULT2A1 enzyme |

| Protein | SULT2A1 | Dramatic increase | Western Blot | Catalyzes bile acid sulfation |

| Metabolite | Taurolithocholic acid 3-sulfate | Significantly increased | UPLC-MS/MS | Detoxified, water-soluble bile acid |

This table illustrates the coordinated response at the transcript, protein, and metabolite level to manage high concentrations of bile acids, leading to increased sulfation. nih.gov

Furthermore, transcriptomic analyses in these studies also pointed to the upregulation of nuclear receptors such as the farnesoid X receptor (Fxr), constitutive androstane (B1237026) receptor (Car), and pregnane (B1235032) X receptor (Pxr), which are known to regulate the expression of genes involved in bile acid detoxification, conjugation, and transport. nih.gov This highlights how transcriptomics can uncover the broader regulatory networks that respond to shifts in bile acid composition, including the increased presence of sulfated forms like Taurocholic Acid 3-sulfate.

In Vitro Fermentation Models for Microbiota Interaction Studies

In vitro fermentation models are indispensable tools for studying the complex interactions between gut microbiota and host-derived compounds such as bile acids. These controlled laboratory systems simulate the conditions of the human colon, allowing researchers to investigate the metabolic transformations of specific substances by complex microbial communities. frontiersin.orgnih.gov

These models typically involve anaerobic, pH-controlled batch cultures inoculated with human fecal microbiota. nih.gov When a specific bile acid like taurocholic acid is introduced as the primary substrate, researchers can track its metabolism over time. nih.gov Samples are collected at various intervals (e.g., 0, 5, 10, and 24 hours) to analyze changes in both the bile acid profiles and the composition of the bacterial community. nih.gov

Studies using these models have shown that gut microbiota extensively metabolize primary bile acids. The initial step is often deconjugation, where the taurine (B1682933) or glycine (B1666218) molecule is removed by bacterial bile salt hydrolase (BSH) enzymes. frontiersin.org This is followed by further transformations, such as dehydroxylation, which convert primary bile acids into secondary bile acids. frontiersin.org The metabolism of taurine-conjugated bile acids, like taurocholic acid, by gut microbes can also lead to the generation of hydrogen sulfide (B99878), a genotoxic compound. nih.govresearchgate.net

Correlation analyses combining metabolic and microbiological data from these models have successfully identified specific bacterial genera associated with distinct metabolic activities. nih.gov For instance, the deconjugation of taurocholic acid has been significantly associated with bacteria from the Eubacterium and Ruminococcus genera. nih.govresearchgate.net Conversely, a slower rate of taurocholic acid deconjugation was observed in microbial communities with a higher abundance of Parasutterella and Akkermansia. nih.govresearchgate.net

The table below details some of the bacterial genera that have been linked to the metabolism of taurocholic acid in in vitro fermentation models.

| Bacterial Genus | Associated Metabolic Activity | Effect on Taurocholic Acid Metabolism |

| Eubacterium | Deconjugation | Positive Correlation |

| Ruminococcus | Deconjugation | Positive Correlation |

| Dorea | Dehydroxylation (of cholic acid) | Positive Correlation |

| Parasutterella | Slower Deconjugation | Negative Correlation |

| Akkermansia | Slower Deconjugation | Negative Correlation |

This table summarizes findings from in vitro studies identifying specific gut bacteria associated with the transformation of taurocholic acid. nih.govresearchgate.net

These in vitro systems demonstrate the significant inter-individual variation in bile acid metabolism, which is linked to the unique composition of each person's gut microbiota. nih.gov By providing a controlled environment, these models allow for the detailed characterization of the biochemical capabilities of bacteria within a complex ecosystem, helping to elucidate the dynamic relationship between the gut microbiota and the bile acid pool. nih.gov

Molecular Transport and Cellular Uptake Mechanisms of Taurocholic Acid 3 Sulfate

Characterization of Bile Acid Transporters and Cotransporters

The transport of Taurocholic acid 3-sulfate across the hepatocyte membrane is a complex process involving several key transporters. These include the Sodium/Taurocholate Cotransporting Polypeptide (NTCP) and members of the Organic Anion Transporting Polypeptide (OATP) family for uptake from the portal blood, and the Bile Salt Export Pump (BSEP) for excretion into the bile.

The Sodium/Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal circulation into hepatocytes. physiology.orgnih.gov While its affinity for non-sulfated bile acids is well-established, its role in the transport of sulfated bile acids such as Taurocholic acid 3-sulfate is also significant. solvobiotech.com

Studies have shown that sulfated bile acids are indeed substrates for NTCP. solvobiotech.comnih.gov However, the transport efficiency for these sulfated derivatives may be comparatively lower than that for their non-sulfated counterparts. nih.gov The addition of a sulfate (B86663) group increases the hydrophilicity of the bile acid molecule, which can influence its interaction with the transporter's binding site.

Further evidence for the involvement of NTCP in the transport of sulfated bile acids comes from studies on NTCP deficiency. In individuals with genetic variants leading to non-functional NTCP, there is a marked increase in the serum levels of sulfated bile acids, including taurolithocholic acid 3-sulfate. This accumulation suggests that in the absence of functional NTCP, the clearance of these sulfated bile acids from the blood is impaired, highlighting the transporter's role in their hepatic uptake.

In addition to NTCP, the Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, play a crucial role in the hepatic uptake of a wide range of endogenous and exogenous compounds, including sulfated bile acids. nih.govresearchgate.net Research has demonstrated that sulfated bile acids such as glycochenodeoxycholic acid 3-O-sulfate and glycodeoxycholic acid 3-O-sulfate are substrates for both OATP1B1 and OATP1B3. nih.govresearchgate.net This indicates that these transporters contribute significantly to the hepatic clearance of sulfated bile acids from the sinusoidal blood. The uptake of sulfated bile acids by plated human hepatocytes is substantially inhibited by rifampicin, a selective inhibitor of OATP1B1 and OATP1B3, further confirming their involvement. nih.gov

The Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, is the primary driver for the efflux of monovalent bile salts into the bile. bioivt.comsolvobiotech.com Studies comparing human and rat BSEP have revealed that human BSEP (hBSEP) is capable of transporting sulfated bile acids. nih.gov Specifically, taurolithocholate 3-sulfate was found to be significantly transported by hBSEP. nih.gov This finding is crucial as it establishes a key mechanism for the elimination of sulfated bile acids from the liver into the biliary tract.

| Transporter | Location | Function | Substrate(s) including Taurocholic Acid 3-sulfate Analogs |

| NTCP (SLC10A1) | Sinusoidal membrane of hepatocytes | Sodium-dependent uptake of conjugated bile acids | Taurocholic acid, Sulfated bile acids solvobiotech.comnih.gov |

| OATP1B1/OATP1B3 | Sinusoidal membrane of hepatocytes | Sodium-independent uptake of organic anions | Glycochenodeoxycholic acid 3-O-sulfate, Glycodeoxycholic acid 3-O-sulfate nih.govresearchgate.net |

| BSEP (ABCB11) | Canalicular membrane of hepatocytes | ATP-dependent efflux of bile salts into bile | Monovalent bile salts, Taurolithocholate 3-sulfate solvobiotech.comnih.gov |

Mechanisms of Substrate Specificity and Affinity in Transport Systems

The specificity and affinity of bile acid transporters for their substrates are determined by the molecular structure of both the transporter protein and the bile acid. The presence of a sulfate group at the 3-position of taurocholic acid significantly alters its physicochemical properties, influencing its interaction with these transport systems.

Research indicates that OATP1B1 exhibits a preference for sulfated bile salts over their non-sulfated counterparts. solvobiotech.com For instance, the transport efficiency (indicated by the intrinsic clearance, or Clint) of 3-sulfo-glycolithocholate by OATP1B1 is markedly higher than that of non-sulfated bile salts like taurocholate. solvobiotech.com This suggests that the sulfate moiety may enhance the binding affinity or the translocation rate by OATP1B1. The molecular basis for this specificity likely resides in the amino acid composition and three-dimensional structure of the transporter's binding pocket, which can accommodate the negatively charged sulfate group.

The Bile Salt Export Pump (BSEP) also demonstrates specificity for its substrates. A study investigating the transport properties of human BSEP found a mean Michaelis constant (Km) value of 9.5 µM for the uptake of taurolithocholate 3-sulfate. nih.gov The Km value is an inverse measure of a substrate's affinity for the transporter; a lower Km indicates a higher affinity. This demonstrates that BSEP has a relatively high affinity for this sulfated bile acid, facilitating its efficient excretion into the bile.

For NTCP, while it is established that it transports sulfated bile acids, the precise kinetic parameters for Taurocholic Acid 3-sulfate are not as well-defined as for other transporters. However, studies with related compounds and inhibition assays suggest that the affinity may be lower compared to non-sulfated bile acids. The substrate specificity of NTCP is influenced by the number and position of hydroxyl groups on the steroid nucleus, as well as the nature of the amino acid conjugate. nih.gov

| Transporter | Substrate (Analog) | Kinetic Parameter (Km) | Implication |

| OATP1B1 | 3-sulfo-glycolithocholate (3S-GLC) | 0.708 µM solvobiotech.com | High affinity, suggesting preferential transport of sulfated bile salts. |

| BSEP | Taurolithocholate 3-sulfate | 9.5 µM nih.gov | High affinity, facilitating efficient biliary excretion. |

Regulation of Transporter Expression and Activity

The expression and activity of bile acid transporters are tightly regulated to maintain bile acid homeostasis and prevent their accumulation to toxic levels. This regulation occurs at both the transcriptional and post-transcriptional levels and can be influenced by the bile acids themselves.

The primary mechanism for the transcriptional regulation of NTCP and BSEP involves nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govresearchgate.net Bile acids are natural ligands for FXR. Upon activation by bile acids, FXR typically downregulates the expression of NTCP, thereby reducing the uptake of bile acids into hepatocytes. researchgate.net Conversely, FXR activation generally upregulates the expression of BSEP, promoting the efflux of bile acids into the bile. researchgate.net This coordinated regulation serves as a feedback mechanism to control intracellular bile acid concentrations.

While the direct regulatory effects of Taurocholic acid 3-sulfate on transporter expression have not been extensively studied, it is plausible that as a bile acid, it can influence these regulatory pathways. Furthermore, some bile acids can exert post-transcriptional effects. For instance, taurolithocholic acid has been shown to induce the internalization of the rat Ntcp protein from the plasma membrane, thereby reducing its transport capacity. researchgate.net This suggests a mechanism for rapid, non-genomic regulation of bile acid uptake.

The expression of OATPs is also subject to regulation by various factors, including nuclear receptors and inflammatory cytokines. nih.gov However, the specific role of sulfated bile acids in modulating OATP expression and activity is an area that requires further investigation.

Interactions with Biological Macromolecules and Environmental Factors

Binding to Dietary Fibers and Biopolymers (e.g., Pectin (B1162225), Polylysine)

The interaction between bile acids and dietary fibers is a key mechanism underlying the health benefits of fiber, such as the lowering of plasma cholesterol. While direct studies on Taurocholic Acid 3-sulfate are limited, research on its parent compound, sodium taurocholate, provides significant insights into these binding phenomena. The nature of these interactions is highly dependent on the specific biopolymer.

Dietary fibers can interfere with the reabsorption of bile salts in the gastrointestinal tract, likely through specific binding. nih.gov This interruption of the enterohepatic circulation forces the liver to synthesize new bile acids from cholesterol, thereby reducing systemic cholesterol levels. nih.gov

Pectin: The interaction between the anionic biopolymer pectin and sodium taurocholate appears to be driven primarily by hydrophobic forces. cabidigitallibrary.org Studies using isothermal titration calorimetry (ITC) show that pectin has a significant capacity to bind certain bile salts. For instance, each gram of pectin can bind approximately 6 millimoles of sodium deoxycholate, a related bile salt, by sequestering the monomer from the solution. nih.gov

Polylysine: In contrast to pectin, the interaction between the cationic biopolymer ε-polylysine and sodium taurocholate is strong and dominated by electrostatic attraction between the oppositely charged molecules. cabidigitallibrary.org

Other Fibers: Other dietary fibers also demonstrate the ability to sequester bile salts. Guar (B607891) gum has been shown to bind between 20-38% of micellar components, including taurocholate. nih.gov Lignin, alfalfa, and wheat bran are also effective, though progressively less so than guar gum. nih.gov The binding efficiency can also be influenced by the presence of minerals. The addition of iron and/or calcium has been shown to increase the binding of deoxycholic acid to various fibers, including psyllium, guar gum, and citrus rag. capes.gov.br

The table below summarizes the binding interactions between sodium taurocholate and various biopolymers.

| Biopolymer | Charge | Primary Interaction Mechanism with Sodium Taurocholate | Reference |

| ε-Polylysine | Cationic (+) | Electrostatic Attraction | cabidigitallibrary.org |

| Pectin | Anionic (-) | Hydrophobic Forces | cabidigitallibrary.org |

| Guar Gum | - | Sequestration | nih.gov |

| Lignin | - | Sequestration | nih.gov |

| Alfalfa | - | Sequestration | nih.gov |

Interactions with Other Endogenous Metabolites and Xenobiotics (Mechanistic Studies)

Taurocholic acid and its sulfated metabolites are involved in a complex network of interactions with both endogenous molecules and xenobiotics (foreign compounds like drugs). These interactions primarily occur at the level of transmembrane transport, affecting the absorption, distribution, and excretion of various substances.

Endogenous Metabolites: Bile acids are crucial for the transport and absorption of lipids and sterols. hmdb.ca The transporters responsible for moving bile acids across cell membranes, such as the organic solute transporter (OSTα-OSTβ), can also transport other endogenous steroids. For example, OSTα-OSTβ is known to transport estrone (B1671321) 3-sulfate and dehydroepiandrosterone (B1670201) 3-sulfate, playing a role in the enterohepatic circulation of these sterols. drugbank.com This indicates a shared pathway where Taurocholic Acid 3-sulfate could competitively interact with other steroid sulfates.

Xenobiotics: The metabolism and excretion of numerous drugs can be altered by interactions with the bile acid transport system. Taurocholic acid can influence the serum levels of various xenobiotics, either increasing their excretion (potentially reducing efficacy) or decreasing it (potentially increasing toxicity). For instance, taurocholic acid may increase the excretion rate of drugs like atenolol (B1665814) and asunaprevir. drugbank.com Conversely, it can decrease the excretion rate of compounds such as cerivastatin (B1668405) and afatinib, leading to higher serum levels. drugbank.com Other drugs, like chloramphenicol (B1208) and amoxicillin, can decrease the excretion of taurocholic acid itself. drugbank.com

The following table details some of the known interactions between taurocholic acid and various xenobiotics.

| Interacting Compound | Class | Mechanistic Outcome | Reference |

| Atenolol | Xenobiotic (Drug) | Taurocholic acid may increase its excretion rate. | drugbank.com |

| Asunaprevir | Xenobiotic (Drug) | Its excretion can be increased when combined with taurocholic acid. | drugbank.com |

| Cerivastatin | Xenobiotic (Drug) | Taurocholic acid may decrease its excretion rate, leading to higher serum levels. | drugbank.com |

| Chloramphenicol | Xenobiotic (Drug) | Can decrease the excretion of taurocholic acid. | drugbank.com |

| Estrone 3-sulfate | Endogenous Metabolite | Transported by the same transporter as taurocholic acid (OSTα-OSTβ). | drugbank.com |

| Dehydroepiandrosterone 3-sulfate | Endogenous Metabolite | Transported by the same transporter as taurocholic acid (OSTα-OSTβ). | drugbank.com |

Influence of Diet and Environmental Factors on Taurocholic Acid 3-sulfate Metabolism

The metabolism of taurocholic acid, and consequently the formation of its 3-sulfate derivative, is significantly influenced by diet. Dietary components can alter the gut microbiome and the composition of the bile acid pool.

Sulfation of bile acids is typically a minor metabolic pathway. However, its importance increases significantly in cholestatic conditions (impaired bile flow), where it serves as a detoxification mechanism to increase the water solubility and renal clearance of potentially toxic bile acids. hmdb.ca

Dietary Influence on Precursor Availability: The synthesis of taurocholic acid depends on the availability of its two components: cholic acid (derived from cholesterol) and the amino acid taurine (B1682933). nih.gov

High-Fat and Animal-Protein Diets: "Western-style" diets, which are often high in saturated fats and animal protein, are associated with increased production of taurocholic acid. nih.govescholarship.org Animal proteins are a rich source of taurine. nih.gov High-fat intake stimulates the secretion of bile acids to aid in digestion. escholarship.org This combination creates an environment that favors the conjugation of cholic acid with taurine over glycine (B1666218), leading to higher concentrations of taurocholic acid in the gut. nih.govnih.gov

Plant-Based Diets: Conversely, vegetarian and particularly vegan diets result in lower levels of available taurine, favoring glycine conjugation. nih.gov

Diet-Microbiome Interactions: The dietary-driven increase in taurocholic acid provides a specific substrate for certain gut microbes. nih.gov

The bacterium Bilophila wadsworthia can metabolize the taurine component of taurocholic acid to produce hydrogen sulfide (B99878) (H₂S), a genotoxic compound. nih.govresearchgate.net

Other bacteria, such as Clostridium scindens, can convert the cholic acid portion into deoxycholic acid (DCA), a known tumor promoter. nih.govresearchgate.net

Therefore, a diet high in animal fat and protein can promote the growth of these specific bacteria, leading to the production of harmful metabolites. nih.govnih.govescholarship.org This diet-induced dysbiosis and the resulting metabolic shifts are considered environmental risk factors for conditions like colorectal cancer. nih.govresearchgate.net

The table below outlines the influence of diet on the metabolism of taurocholic acid.

| Dietary Factor | Effect on Bile Acid Pool | Consequence for Metabolism | Reference |

| High Animal Protein/Taurine | Increases taurine supply. | Favors tauro-conjugation over glyco-conjugation, increasing taurocholic acid levels. | nih.govnih.gov |

| High Saturated Fat | Increases overall bile acid secretion. | Promotes expansion of specific gut microbes like Bilophila wadsworthia. | escholarship.org |

| Plant-Based Diet | Lowers available taurine. | Favors glycine-conjugation of bile acids. | nih.gov |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Novel Biological Roles and Regulatory Networks

While historically viewed as a detoxification product, future pre-clinical research is set to uncover more nuanced biological activities of Taurocholic Acid 3-sulfate. Under normal physiological conditions, the sulfation of bile acids is a minor metabolic pathway. hmdb.cahmdb.ca However, in states of cholestasis, or the impairment of bile flow, the proportion of sulfated bile acids increases, a mechanism thought to enhance their water solubility and promote renal excretion. hmdb.cahmdb.ca

Emerging evidence suggests that sulfated bile acids may have distinct immunomodulatory roles. For instance, a sulfated form of lithocholic acid has been shown to selectively suppress the differentiation of Th17 cells by binding to the nuclear receptor RORγt, without affecting other T-cell lineages like Th1, Th2, and Treg cells. researchgate.net This finding opens the door for investigations into whether Taurocholic Acid 3-sulfate exerts similar selective effects on immune cell populations, which could have implications for inflammatory and autoimmune diseases. researchgate.net Further research is needed to explore the mutual influence between the gut microbiota, the metabolism of sulfated bile acids, and receptor signaling, which may lead to new diagnostic and therapeutic approaches for conditions like inflammatory bowel disease. researchgate.net

Advanced Pre-clinical Model Development for Disease Pathogenesis Studies

To dissect the precise contributions of Taurocholic Acid 3-sulfate to disease processes, the development of sophisticated pre-clinical models is paramount. Genetically engineered mouse models with deficiencies in key bile acid transporters, such as the sodium taurocholate cotransporting polypeptide (NTCP, encoded by the Slc10a1 gene), have already proven valuable. In mice lacking NTCP, a dramatic increase in the expression of sulfotransferase enzymes and a significant rise in the levels of certain sulfated bile acids, including taurolithocholic acid 3-sulfate, have been observed. nih.gov This indicates that enhanced sulfation is a critical adaptive mechanism to detoxify and eliminate excess bile acids. nih.gov

Future models could involve:

Humanized Mouse Models: Incorporating human genes for bile acid metabolism and transport to better recapitulate human physiology.

Organ-on-a-Chip Technology: Utilizing microfluidic devices with cultured liver and intestinal cells to model the enterohepatic circulation and study the effects of Taurocholic Acid 3-sulfate in a controlled, multi-organ system. A "lung-on-a-chip" model has already been developed to study viral infections, showcasing the potential of this technology. sciencedaily.com

Disease-Specific Genetic Models: Crossing mice with altered bile acid sulfation pathways with models of liver cirrhosis, non-alcoholic fatty liver disease (NAFLD), or other metabolic disorders to investigate the functional consequences of altered Taurocholic Acid 3-sulfate levels in these specific disease contexts.

Application of Taurocholic Acid 3-sulfate as a Research Tool and Mechanistic Probe

The distinct physicochemical properties of Taurocholic Acid 3-sulfate make it a valuable tool for fundamental research. Its increased water solubility compared to its non-sulfated parent compound, taurocholic acid, allows for different experimental applications. hmdb.cahmdb.ca

This sulfated bile acid can be used as a specific probe to:

Investigate Transporter Specificity: By comparing its transport kinetics with that of non-sulfated bile acids, researchers can delineate the substrate preferences of various transporters involved in the enterohepatic circulation. nih.gov

Modulate Receptor Activity: Given that sulfation can alter the binding affinity of bile acids for nuclear receptors, Taurocholic Acid 3-sulfate can be used to selectively activate or inhibit specific signaling pathways, helping to unravel their downstream effects.

Study Detoxification Pathways: It can serve as a substrate in enzymatic assays to characterize the activity of sulfotransferases and other phase II metabolizing enzymes, providing insights into cellular defense mechanisms against bile acid toxicity. mdpi.com

Integration of Systems Biology and Computational Approaches in Bile Acid Research

The complexity of the bile acid pool, which includes a wide array of primary, secondary, conjugated, and sulfated species, necessitates a systems-level approach to understand the specific role of Taurocholic Acid 3-sulfate. The development of advanced analytical techniques, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), now allows for the fast and accurate profiling of dozens of bile acids in various biological samples, including human urine and murine feces. nih.gov

Future research will increasingly integrate these 'omics' datasets with computational modeling to:

Identify Novel Regulatory Networks: By correlating changes in the levels of Taurocholic Acid 3-sulfate with global changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can uncover previously unknown regulatory pathways.

Predict Disease Trajectories: Computational models can be developed to simulate how perturbations in bile acid metabolism, such as those seen in liver disease, affect the levels of Taurocholic Acid 3-sulfate and how this, in turn, might influence disease progression.

Discover New Biomarkers: Systems biology approaches can help to identify panels of biomarkers, including Taurocholic Acid 3-sulfate, that provide a more accurate and comprehensive assessment of health and disease states.

Potential as a Biomarker in Pre-clinical Research Contexts

There is growing interest in the use of specific bile acids as biomarkers for various diseases. While its parent compound, taurocholic acid, has been identified as a potential biomarker for the severity of liver cirrhosis and drug-induced liver injury, the role of Taurocholic Acid 3-sulfate is also being explored. nih.govnih.goviu.edu

In a pre-clinical model of cholestasis induced by bile duct ligation, plasma levels of Taurocholic Acid 3-sulfate were found to be elevated. caymanchem.com This suggests that it could serve as a sensitive indicator of impaired bile flow and liver injury. Furthermore, comprehensive profiling of bile acids in individuals with NTCP deficiency revealed a marked increase in the levels of sulfated bile acids, underscoring their potential as biomarkers for this and other genetic transport disorders. nih.gov The ability to quantify a wide range of bile acids, including sulfated forms, in accessible biofluids like urine makes this a promising avenue for non-invasive disease monitoring in pre-clinical studies. nih.gov

Q & A

How should researchers prepare and handle aqueous solutions of Taurocholic Acid 3-sulfate (sodium salt) to ensure stability?

Basic Question

Taurocholic Acid 3-sulfate (sodium salt) is hygroscopic and requires careful handling. For aqueous solutions, dissolve the compound in ultrapure water (e.g., 100 mM stock) while avoiding prolonged exposure to light or heat. Vortex gently to prevent foam formation due to its detergent properties. Store aliquots at -20°C in airtight, light-resistant vials to prevent degradation . Pre-warm frozen aliquots to room temperature before use to avoid precipitation. Validate solubility using dynamic light scattering (DLS) to confirm micellar integrity, as aggregation can alter experimental outcomes .

What methodologies are recommended for assessing the purity and stability of Taurocholic Acid 3-sulfate (sodium salt)?

Basic Question

Purity can be assessed via thin-layer chromatography (TLC) with ≥90% purity as a baseline , while advanced quantification requires HPLC-MS with a C18 column and negative-ion electrospray ionization. For stability studies, incubate the compound at 37°C in PBS or cell culture media over 24–72 hours, followed by LC-MS/MS to detect sulfation loss or hydrolysis products . Batch-specific certificates of analysis (COA) should be cross-referenced for isotopic purity (e.g., ≥98 atom % D for deuterated analogs) .

How can researchers design experiments to study bile acid transport mechanisms using Taurocholic Acid 3-sulfate?

Advanced Question

Utilize polarized epithelial cell models (e.g., Caco-2 or MDCK cells) grown on Transwell inserts. Apply Taurocholic Acid 3-sulfate (5–10 µM) to the apical compartment and quantify basolateral transport via LC-MS/MS over time. Inhibit specific transporters (e.g., ASBT or OSTα/β) with 100 µM sulfobromophthalein to isolate uptake pathways . For in vivo studies, employ bile duct-cannulated rodents and intravenously inject the compound (1–5 mg/kg) to measure biliary excretion rates .

What experimental considerations are critical when inducing pancreatitis models with Taurocholic Acid 3-sulfate?